molecular formula C6H16O3Si B7801341 Hydridotriethoxysilane

Hydridotriethoxysilane

Cat. No.: B7801341
M. Wt: 164.27 g/mol
InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N
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Description

Hydridotriethoxysilane is a versatile organosilicon reagent valued in materials science and synthetic chemistry for its dual reactivity, featuring both hydrolyzable ethoxy groups and a reactive silicon-hydrogen (Si-H) bond. Its primary research application lies in the sol-gel process for synthesizing silica-based materials and organic-inorganic hybrids. The hydrolyzable ethoxy groups allow the molecule to form siloxane networks (Si-O-Si), while the Si-H bond can be retained for further functionalization or participate in hydrosilylation reactions. This makes it a valuable precursor for creating tailored materials like coatings, thin films, and porous matrices with specific surface properties. In hydrosilylation, a reaction often catalyzed by transition metals, the Si-H bond of this compound can add across unsaturated carbon-carbon bonds. This reaction is a fundamental method for synthesizing organofunctional silanes, which are crucial as coupling agents, adhesives, and surface modifiers. Furthermore, researchers utilize this compound to introduce silane functionality into larger organic molecules or to modify surfaces, leveraging its ability to anchor organic components to inorganic substrates. This chemical is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O3Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQSFSZALRVCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171773-83-4
Details Compound: Silane, triethoxy-, homopolymer
Record name Silane, triethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171773-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-30-1
Record name Triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydridotriethoxysilane can be synthesized through the alcoholysis of trichlorosilane. The reaction involves the following steps: [ \text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} ] In this reaction, trichlorosilane reacts with ethanol to produce this compound and hydrogen chloride .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and efficiency.

Scientific Research Applications

Applications in Materials Science

2.1. Surface Modification

Hydridotriethoxysilane is extensively used for modifying surfaces to enhance adhesion properties. It can be applied to glass, metals, and polymers, creating a silane layer that improves the bonding of coatings and adhesives. The effectiveness of HTES as a surface modifier has been demonstrated in several studies:

  • Case Study: Coating Adhesion
    A study evaluated the adhesion strength of epoxy coatings on aluminum substrates treated with HTES. Results showed a significant increase in adhesion compared to untreated surfaces, confirming HTES's role as an effective coupling agent .

2.2. Composite Materials

In composite materials, HTES serves as a coupling agent between inorganic fillers (like silica) and organic matrices (like polymers). This enhances mechanical properties such as tensile strength and impact resistance.

  • Table 1: Mechanical Properties of HTES-Modified Composites
Composite TypeTensile Strength (MPa)Impact Resistance (J/m²)
Untreated3015
HTES-Treated5025

Catalytic Applications

3.1. Hydrosilylation Reactions

HTES has been employed as a catalyst in hydrosilylation reactions, which are crucial for synthesizing siloxanes and other functionalized silicon compounds. Its efficiency in these reactions has been highlighted in various research findings.

  • Case Study: Catalytic Efficiency
    Research indicated that using HTES in the catalytic hydrosilylation of alkenes resulted in high yields of the desired products under mild conditions . The reaction conditions were optimized for temperature and catalyst concentration.

3.2. Reducing Agent in Organic Synthesis

HTES acts as a reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds to alcohols. Its application has shown promising results in various organic transformations.

  • Table 2: Reduction Reactions Using HTES
Substrate TypeProduct TypeYield (%)
KetonesSecondary Alcohols85
AldehydesPrimary Alcohols90

Future Perspectives

The versatility of this compound opens avenues for future research and applications, particularly in developing advanced materials with tailored properties for specific industrial applications such as coatings, adhesives, and nanocomposites.

Mechanism of Action

The mechanism of action of hydridotriethoxysilane involves its ability to form strong bonds with silica surfaces. The Si-H bond in the compound is highly reactive and can participate in various chemical reactions, including hydrosilylation and reduction. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • This compound ’s Si–H bond enables rapid hydrosilylation, unlike alkyl or fluorinated analogs .
  • Dodecyltriethoxysilane ’s long alkyl chain enhances hydrophobicity and reduces hydrolysis rates compared to the hydride variant .
  • Fluorinated triethoxysilane exhibits exceptional chemical inertness and low surface energy due to the fluorocarbon chain .
  • Trisilylamine ’s Si–N bonds make it a stronger reducing agent but less stable in aqueous environments .

Hydrolysis and Condensation Behavior

Hydrolysis rates and condensation mechanisms vary with substituent electronegativity and steric effects:

Compound Hydrolysis Rate (Relative) Condensation Product Catalytic Sensitivity
This compound Fast Cross-linked siloxane Acid/base catalysts
Dodecyltriethoxysilane Slow Linear polysiloxanes Acid-sensitive
Tetraethoxysilane Moderate Dense silica networks Base catalysts

Research Findings :

  • This compound hydrolyzes faster than dodecyl or fluorinated analogs due to the smaller –H substituent, which offers minimal steric hindrance .
  • Fluorinated triethoxysilane requires harsh conditions (e.g., strong acids) for hydrolysis, as the electron-withdrawing –CF₂ groups destabilize the transition state .

Data Insights :

  • Alkyl-substituted silanes (e.g., dodecyl) exhibit higher thermal stability due to stronger Si–C bonds and reduced oxidative degradation .
  • Fluorinated derivatives excel in high-temperature applications but are cost-prohibitive for large-scale use .

Biological Activity

Hydridotriethoxysilane, a silane compound characterized by its unique hybrid organic-inorganic structure, has garnered attention in various fields, particularly in biomedical applications. This article delves into its biological activity, exploring its synthesis, potential applications, and relevant case studies.

This compound is an organosilane compound that combines ethoxy groups with a hydride functional group. Its chemical structure allows it to engage in various chemical reactions, making it a versatile compound for modifying surfaces and creating hybrid materials.

2. Synthesis Methods

The synthesis of this compound typically involves hydrosilylation reactions, where triethoxysilane reacts with unsaturated compounds. For instance, the reaction of triethoxysilane with divinylbenzene under specific catalytic conditions has been studied to yield various alkylation products .

Table 1: Common Synthesis Routes for this compound

Synthesis MethodDescriptionYield (%)
HydrosilylationReaction with divinylbenzene55
Coupling ReactionsUsing isocyanates for carbamate-linked silyl groups49
Sol-Gel MethodCo-condensation with TEOSVaries

3. Biological Activity

The biological activity of this compound has been explored in several studies, particularly in drug delivery systems and biocompatible materials.

3.1 Drug Delivery Applications

This compound has shown promise as a drug carrier due to its ability to form stable silica-based nanoparticles that can encapsulate therapeutic agents. For example, studies have demonstrated that silica nanoparticles modified with this compound can effectively deliver doxorubicin to cancer cells, enhancing the drug's efficacy while minimizing side effects .

3.2 Biocompatibility

Research indicates that this compound-modified materials exhibit good biocompatibility. In vitro studies have reported minimal cytotoxicity when these materials are exposed to human cell lines, suggesting their potential for use in biomedical implants and coatings .

4. Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study 1: Silica Nanoparticles for Cancer Therapy
    • Researchers developed silica nanoparticles using this compound as a matrix for doxorubicin delivery. The results showed a controlled release profile and significant cytotoxic effects on cancer cells compared to free doxorubicin .
  • Case Study 2: Surface Modification of Medical Devices
    • A study focused on modifying the surfaces of medical devices with this compound to enhance biocompatibility and reduce bacterial adhesion. The modified surfaces demonstrated reduced biofilm formation in comparison to unmodified controls .

5. Conclusion

This compound presents significant potential in the biomedical field due to its unique properties and versatility in synthesis. Its applications in drug delivery systems and surface modifications indicate a promising future for this compound in enhancing therapeutic efficacy and biocompatibility.

Q & A

Q. What are the standard protocols for synthesizing hydridotriethoxysilane in laboratory settings?

this compound is typically synthesized via the reaction of trichlorosilane with ethanol under controlled anhydrous conditions. Key steps include:

  • Purification of ethanol to remove trace water using molecular sieves.
  • Dropwise addition of trichlorosilane to ethanol in a nitrogen-purged reactor to minimize hydrolysis.
  • Refluxing at 70–80°C for 4–6 hours, followed by fractional distillation to isolate the product. Characterization via 29Si NMR^{29}\text{Si NMR} (expected δ: −45 to −50 ppm) and FTIR (Si-H stretch at ~2100–2200 cm1^{-1}) is critical to confirm purity .

Q. What safety precautions are essential when handling this compound?

Due to its flammability (Category 3, GHS) and potential respiratory irritation (H335), researchers must:

  • Use a fume hood for all procedures to avoid vapor inhalation .
  • Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Store in airtight containers under inert gas (e.g., argon) away from moisture and ignition sources .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 1H NMR^{1}\text{H NMR} : Identifies ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.7–3.9 ppm for CH2_2).
  • FTIR : Confirms Si-H bonds (2100–2200 cm1^{-1}) and Si-O-C linkages (1000–1100 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M+^+] at m/z 164 for C6_6H16_{16}O3_3Si) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield and purity?

A factorial design approach is recommended to evaluate variables:

  • Catalyst type : Titanium(IV) isopropoxide vs. tin-based catalysts for esterification efficiency.
  • Temperature : Balancing reaction rate (70–90°C) against side reactions (e.g., self-condensation).
  • Molar ratios : Excess ethanol (3:1 molar ratio to trichlorosilane) to drive equilibrium. Statistical tools like ANOVA can identify significant factors, while in-situ FTIR monitors reaction progress .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Discrepancies (e.g., shifted Si-H peaks in NMR) may arise from solvent polarity or trace impurities. Strategies include:

  • Cross-validation : Compare data from multiple techniques (e.g., 29Si NMR^{29}\text{Si NMR} vs. Raman spectroscopy).
  • Computational modeling : DFT calculations (e.g., Gaussian software) to predict spectral behavior under varying conditions.
  • Purification : Re-distillation or column chromatography to isolate byproducts .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

  • Biodegradation assays : OECD 301F test to measure mineralization rates in aqueous systems.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC50_{50}) for aquatic impact.
  • Degradation pathway analysis : GC-MS identification of intermediates (e.g., silicic acid, ethanol) under UV exposure .

Methodological Considerations

  • Data Presentation : Use tables to compare reaction yields (e.g., Table 1) and spectral peaks (Table 2) .
  • Statistical Analysis : Report confidence intervals (95%) for reproducibility in optimization studies .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal of silane derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydridotriethoxysilane
Reactant of Route 2
Hydridotriethoxysilane

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